molecular formula C26H23NO4 B613499 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid CAS No. 205526-40-5

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Cat. No. B613499
M. Wt: 413,48 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413,48 g/mole. The purity is usually 95%.
BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Peptide Applications

  • The preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, using a key step involving diastereoselective amidomethylation, highlights the role of similar compounds in solid-phase syntheses of β-peptides. This method is suitable for large-scale preparation, indicating the importance of these compounds in peptide synthesis (Šebesta & Seebach, 2003).

Novel Biochemical Applications

  • Research into oligomers derived from amide-linked neuraminic acid analogues, using N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, showcases the utility of such compounds in synthesizing oligomers of varying lengths. This demonstrates their potential in biochemical applications and drug synthesis (Gregar & Gervay-Hague, 2004).

Advanced Materials and Chemical Sensors

  • The self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids suggest that compounds with similar protective groups can lead to novel self-assembled architectures. These have potential applications in material science for designing controllable nanoscale structures (Gour et al., 2021).

Chemical Analysis and Fluorescence Applications

  • A study on novel stable fluorophores, derived from related chemical structures, indicates that these compounds can possess strong fluorescence in a wide pH range, making them suitable for biomedical analysis and fluorescent labeling. This opens up applications in analytical chemistry and diagnostic technologies (Hirano et al., 2004).

Solid-Phase Synthesis Techniques

  • Innovations in the synthesis of complex peptides using solid-phase techniques that utilize (acyloxy)alkoxy promoiety as a protecting group highlight the versatility of fluoren-9-ylmethoxycarbonyl amino acids in peptide chemistry. Such techniques are crucial for the development of new pharmaceuticals and therapeutic peptides (Mollica et al., 2012).

properties

IUPAC Name

(2R)-2-(2,3-dihydro-1H-inden-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24(18-13-16-7-1-2-8-17(16)14-18)27-26(30)31-15-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h1-12,18,23-24H,13-15H2,(H,27,30)(H,28,29)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYYQWWELYJSEB-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC2=CC=CC=C21)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660702
Record name (2R)-(2,3-Dihydro-1H-inden-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

CAS RN

205526-40-5
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205526-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-(2,3-Dihydro-1H-inden-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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